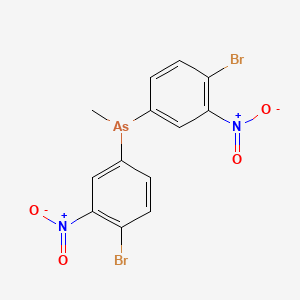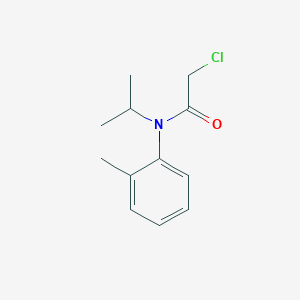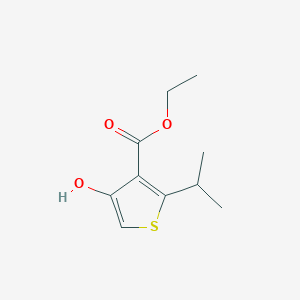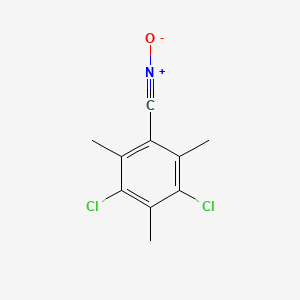
2-Chlorocyclohexyl 2,4-dinitrophenyl sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chlorocyclohexyl 2,4-dinitrophenyl sulfide is an organic compound that features a chlorinated cyclohexyl group and a dinitrophenyl sulfide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorocyclohexyl 2,4-dinitrophenyl sulfide typically involves the reaction of 2,4-dinitrochlorobenzene with a chlorocyclohexyl thiol in the presence of a base. The reaction is carried out in an organic solvent such as ethanol, and the mixture is heated to facilitate the formation of the sulfide bond .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
2-Chlorocyclohexyl 2,4-dinitrophenyl sulfide can undergo various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to form a sulfone.
Reduction: The nitro groups can be reduced to amines.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: 2-Chlorocyclohexyl 2,4-dinitrophenyl sulfone.
Reduction: 2-Chlorocyclohexyl 2,4-diaminophenyl sulfide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Chlorocyclohexyl 2,4-dinitrophenyl sulfide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions and as a probe for biochemical assays.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Mécanisme D'action
The mechanism of action of 2-Chlorocyclohexyl 2,4-dinitrophenyl sulfide involves its interaction with biological molecules through its reactive functional groups. The nitro groups can participate in redox reactions, while the sulfide group can form covalent bonds with thiol-containing proteins, potentially affecting their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chlorophenyl 2,4-dinitrophenyl sulfide
- 2,4-Dinitrophenyl phenyl sulfide
- 2,4-Dinitrophenyl 2-octyl sulfone
Uniqueness
2-Chlorocyclohexyl 2,4-dinitrophenyl sulfide is unique due to the presence of the chlorocyclohexyl group, which imparts different steric and electronic properties compared to other similar compounds.
Propriétés
Numéro CAS |
5330-96-1 |
|---|---|
Formule moléculaire |
C12H13ClN2O4S |
Poids moléculaire |
316.76 g/mol |
Nom IUPAC |
1-(2-chlorocyclohexyl)sulfanyl-2,4-dinitrobenzene |
InChI |
InChI=1S/C12H13ClN2O4S/c13-9-3-1-2-4-11(9)20-12-6-5-8(14(16)17)7-10(12)15(18)19/h5-7,9,11H,1-4H2 |
Clé InChI |
LTAJOOMBQCYMBL-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C(C1)SC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


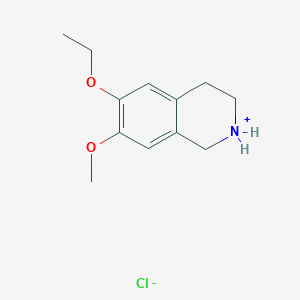
![1-{Bis[4-(dimethylamino)phenyl]methyl}naphthalen-2-ol](/img/structure/B14726961.png)

![1-Thia-4-azaspiro[4.5]dec-3-ene, 2,2-dimethyl-](/img/structure/B14726979.png)


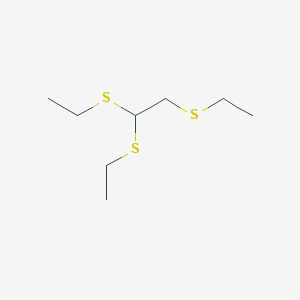
![2-[3-(3-Nitrophenyl)acryloyl]benzoic acid](/img/structure/B14727009.png)
